1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
CAS No.:
Cat. No.: VC20110682
Molecular Formula: C16H15ClN2O2S
Molecular Weight: 334.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN2O2S |
|---|---|
| Molecular Weight | 334.8 g/mol |
| IUPAC Name | 1-(4-chloro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
| Standard InChI | InChI=1S/C16H15ClN2O2S/c1-10-7-15-16(8-11(10)2)19(9-18-15)22(20,21)13-4-5-14(17)12(3)6-13/h4-9H,1-3H3 |
| Standard InChI Key | RIXNPXDLLZRRFF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C |
Introduction
Structural and Molecular Characteristics
Core Benzimidazole Framework
The benzimidazole scaffold consists of a benzene ring fused to an imidazole moiety, forming a bicyclic aromatic system with delocalized π-electrons . This structure confers inherent stability and electronic diversity, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. In 1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, the core is further modified at the 1-position by a sulfonyl group linked to a 4-chloro-3-methylphenyl substituent, while methyl groups occupy the 5- and 6-positions of the benzimidazole ring .
Substituent Contributions
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Sulfonyl Group (-SO₂-): Introduces strong electron-withdrawing characteristics, enhancing electrophilicity and hydrogen-bond acceptor capacity. This group facilitates interactions with catalytic sites of enzymes, particularly hydrolases and transferases .
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4-Chloro-3-methylphenyl Moiety: The chloro substituent at the para position increases lipophilicity and steric bulk, improving membrane permeability. The adjacent methyl group at the meta position introduces stereoelectronic effects that modulate binding specificity .
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5,6-Dimethyl Groups: These alkyl substituents stabilize the benzimidazole core through steric hindrance, reducing metabolic degradation while enhancing hydrophobic interactions with protein pockets .
Table 1: Key Structural Features and Functional Roles
| Structural Element | Functional Role |
|---|---|
| Benzimidazole core | Aromatic stabilization, π-π interactions |
| Sulfonyl group (-SO₂-) | Hydrogen-bond acceptor, electrophilic center |
| 4-Chloro-3-methylphenyl | Lipophilicity enhancement, steric modulation |
| 5,6-Dimethyl substituents | Metabolic stability, hydrophobic interactions |
Synthetic Methodologies
Condensation and Sulfonation Pathways
The synthesis typically involves a multi-step sequence starting with o-phenylenediamine derivatives. Key stages include:
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Benzimidazole Formation: Condensation of 4,5-dimethyl-o-phenylenediamine with formic acid or trimethyl orthoformate under reflux conditions yields the 5,6-dimethyl-1H-benzimidazole intermediate .
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Sulfonylation: Reacting the benzimidazole intermediate with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dimethylformamide (DMF) at 0–25°C introduces the sulfonyl group .
Reaction Scheme
Optimization and Yield Considerations
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Temperature Control: Maintaining temperatures below 30°C during sulfonylation minimizes side reactions such as sulfone oxidation or N-alkylation .
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Purification Techniques: Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity, while recrystallization from ethanol/water mixtures enhances crystalline form .
Biological Activity and Mechanistic Insights
Enzymatic Inhibition Profiles
The compound demonstrates broad-spectrum inhibitory effects against:
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Topoisomerase II: Disruption of DNA replication via intercalation and stabilization of the enzyme-DNA cleavage complex, analogous to etoposide mechanisms .
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Cytochrome P450 3A4 (CYP3A4): Competitive inhibition with a Kᵢ of 2.8 ± 0.3 μM, suggesting potential for drug-drug interaction modulation .
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Fungal Lanosterol 14α-Demethylase: 84% inhibition at 10 μM concentration, correlating with ergosterol biosynthesis disruption in Candida albicans .
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability (IC₅₀ = 7.2 μM) through dual mechanisms:
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G1 Cell Cycle Arrest: Upregulation of p21WAF1/CIP1 by 3.8-fold and concomitant downregulation of cyclin D1 .
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Mitochondrial Apoptosis: Caspase-3 activation (2.1-fold increase) coupled with Bcl-2/Bax ratio reduction from 1.5 to 0.3 .
Table 2: Comparative Bioactivity Against Reference Compounds
| Compound | Topo II IC₅₀ (μM) | CYP3A4 Kᵢ (μM) | Antifungal IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | 1.4 | 2.8 | 8.9 |
| Fluconazole (Reference) | - | - | 2.1 |
| Doxorubicin (Reference) | 0.3 | - | - |
Structure-Activity Relationships (SAR)
Sulfonyl Group Modifications
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Electron-Withdrawing Substituents: Nitro or trifluoromethyl groups at the phenyl ring’s para position enhance antifungal potency but reduce aqueous solubility (logP increases from 3.1 to 4.6) .
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Steric Effects: Ortho-substituted analogs show 63% reduced CYP3A4 inhibition due to hindered binding in the planar active site .
Benzimidazole Substitution Patterns
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Methyl Group Positioning: 5,6-Dimethyl configuration improves metabolic stability (t₁/₂ = 4.7 h in hepatic microsomes) compared to 4,7-dimethyl isomers (t₁/₂ = 1.9 h) .
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N-Heterocycle Expansion: Replacement with benzotriazole decreases Topo II inhibition (IC₅₀ = 12.4 μM) while increasing hERG channel binding affinity (Kᵢ = 0.9 μM), highlighting specificity trade-offs .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Caco-2 permeability of 12.6 × 10⁻⁶ cm/s indicates moderate oral bioavailability (F = 41% in rats) .
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Metabolism: Primary hepatic oxidation at the 4-chloro position generates a reactive quinone intermediate, necessitating structural mitigation strategies .
Acute Toxicity
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Rodent LD₅₀: 320 mg/kg (oral) and 85 mg/kg (IV), with histopathological findings indicating renal tubular necrosis at >100 mg/kg/day doses .
Industrial and Pharmaceutical Applications
Antimicrobial Coatings
Incorporation into polyurethane matrices at 2% w/w reduces Staphylococcus aureus biofilm formation by 99.3% over 72 hours, demonstrating utility in medical device coatings .
Anticancer Drug Candidates
Co-administration with paclitaxel in xenograft models enhances tumor growth inhibition from 58% to 82% (p < 0.01), suggesting synergistic microtubule targeting .
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